molecular formula C12H15N3O4S B2383156 7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 906148-23-0

7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

货号: B2383156
CAS 编号: 906148-23-0
分子量: 297.33
InChI 键: AVRLHMRMFMJEPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C12H15N3O4S and its molecular weight is 297.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, positions it as a significant candidate in medicinal chemistry, particularly for therapeutic applications targeting various biological pathways.

  • Molecular Formula : C12H15N3O4S
  • Molecular Weight : 297.33 g/mol
  • CAS Number : 906148-23-0

Structural Characteristics

The compound features several functional groups that contribute to its biological activity. Key structural elements include:

  • A hydroxyl group at the 7-position
  • An amide functional group at the 6-position
  • A methyl group at the 3-position

These features are crucial for its interaction with biological targets, particularly enzymes involved in metabolic regulation.

Research indicates that this compound primarily interacts with sirtuins (SIRT1, SIRT2, SIRT3), which are enzymes involved in cellular regulation and metabolic processes. The modulation of sirtuin activity can have therapeutic implications for diseases related to metabolic dysfunctions and aging .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising inhibitory effects against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Micrococcus luteusNot specified
Candida speciesNot specified

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have indicated that while the compound exhibits some cytotoxic effects, it also maintains a degree of selectivity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for therapeutic applications in oncology .

Study on Anticancer Activity

A study evaluated the anticancer properties of various derivatives of thiazolopyrimidine compounds, including the target compound. It was found that certain structural modifications significantly enhanced anticancer activity against lung adenocarcinoma (A549) cells. The study emphasized the importance of structure-dependent activity, where specific substitutions led to improved efficacy .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. The docking results indicated strong binding interactions with critical residues in DNA gyrase and MurD enzyme active sites, suggesting a mechanism for its antibacterial action .

科学研究应用

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and antitumor activities.

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : As low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.
  • Broad Spectrum Activity : Effective against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii.

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators. Studies have shown that it modulates biochemical pathways related to inflammation and oxidative stress.

Antitumor Activity

Thiazolopyrimidine derivatives, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Significant effects against cervical adenocarcinoma (HeLa) cells, with lower toxicity towards normal liver cells.
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antileishmanial Effects : Certain derivatives within the thiazolopyrimidine class have shown efficacy against leishmaniasis in vitro, indicating potential for development as antileishmanial agents.
  • Cytotoxicity Studies : Research indicates that compounds similar to this one demonstrate high efficiency against cancer cell lines while maintaining lower toxicity towards normal cells.

Data Table: Summary of Biological Activities

Activity TypeObservations
AntimicrobialMIC as low as 0.21 μM against key pathogens
Anti-inflammatoryModulation of inflammatory pathways
AntitumorSignificant cytotoxicity against cancer cells

常见问题

Basic Research Questions

Q. Q1: What synthetic strategies are recommended for preparing 7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

A1: The compound’s synthesis likely involves multi-step routes common to thiazolo[3,2-a]pyrimidine derivatives. Key steps include:

  • Condensation reactions : Use of ethyl acetoacetate with thiazole precursors under reflux in acetic acid or isopropyl alcohol (observed in structurally similar compounds) .
  • Functionalization : Introduction of the hydroxybutan-2-yl group via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) are critical for regioselectivity .
  • Optimization : Ultrasonic activation or microwave-assisted synthesis can improve yields (up to 85%) by reducing reaction times (e.g., from 12 hours to 30 minutes) .
    Data Note : For analogous compounds, yields drop below 40% if temperatures exceed 90°C due to decomposition .

Q. Q2: How should researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

A2: A combination of techniques is essential:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–S–C ≈ 109.7°) and confirms the thiazolo-pyrimidine core .
  • NMR spectroscopy : Key signals include the hydroxybutan-2-yl proton at δ 4.2–4.5 ppm (¹H) and the carbonyl carbon at δ 165–170 ppm (¹³C) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~350–360) .
    Caution : Impurities from incomplete hydroxylation may appear as doublets in ¹H NMR; column chromatography (silica gel, ethyl acetate/hexane) is advised for purification .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for thiazolo-pyrimidine derivatives, such as varying IC₅₀ values across studies?

A3: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and control cell lines .
  • Structural nuances : Minor substituent changes (e.g., hydroxybutan-2-yl vs. methyl groups) alter binding to targets like kinases or proteases. Compare docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to identify critical interactions .
  • Solubility factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability in vitro .
    Example : A 2023 study found that replacing a methyl group with hydroxybutan-2-yl improved solubility (logP reduced by 0.8) but reduced membrane permeability .

Q. Q4: What computational methods are suitable for predicting the compound’s interaction with biological targets, and how can these guide experimental design?

A4: Combine:

  • Molecular docking : Prioritize targets like COX-2 or EGFR using libraries (e.g., PDB) and validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., the 7-hydroxy group’s nucleophilicity) .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP3A4 interaction) and toxicity (Ames test profiles) .
    Case Study : For a related compound, docking predicted strong H-bonding with EGFR’s Lys721, later confirmed by SPR (KD = 12 nM) .

Q. Q5: What advanced strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

A5: Consider:

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during hydroxylation .
  • Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., epimerization) via precise temperature/residence time control .
  • In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy to monitor intermediates in real-time .
    Data Highlight : A 2024 study achieved 98% enantiomeric excess using a continuous flow system with immobilized lipase .

Q. Methodological Pitfalls & Solutions

Q. Q6: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

A6:

  • Re-evaluate force fields : Adjust parameters in docking software to account for solvent effects or protein flexibility .
  • Synchrotron-based crystallography : Resolve target-ligand complexes at <2 Å resolution to validate binding modes .
  • SAR studies : Systematically modify substituents (e.g., hydroxybutan-2-yl chain length) to correlate structural features with activity trends .

Q. Q7: What are best practices for ensuring reproducibility in pharmacokinetic studies of this compound?

A7:

  • Standardize formulations : Use identical vehicles (e.g., PEG-400/saline) across studies to control absorption variability .
  • LC-MS/MS protocols : Quantify plasma concentrations with deuterated internal standards to minimize matrix effects .
  • Cross-validate models : Compare in vivo data with ex vivo organ-on-chip systems to refine PK/PD predictions .

属性

IUPAC Name

7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-7(4-16)13-9(17)8-10(18)14-12-15(11(8)19)6(2)5-20-12/h5,7,16,18H,3-4H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLHMRMFMJEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。